1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one

Anticancer Tubulin Polymerization Inhibition Medicinal Chemistry

1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound belonging to the dihydroquinolinone class. Its core scaffold is a privileged structure in medicinal chemistry, valued for its synthetic versatility and its ability to engage a variety of biological targets.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 959699-02-6
Cat. No. B3039101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
CAS959699-02-6
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(CCC2=O)C
InChIInChI=1S/C11H13NO/c1-8-3-4-10-9(7-8)11(13)5-6-12(10)2/h3-4,7H,5-6H2,1-2H3
InChIKeyGSDJEBMYWQSYKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS 959699-02-6): Baseline Chemical and Class Profile


1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound belonging to the dihydroquinolinone class. Its core scaffold is a privileged structure in medicinal chemistry, valued for its synthetic versatility and its ability to engage a variety of biological targets. The molecule is characterized by a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol . This specific substitution pattern (1,6-dimethyl) distinguishes it from other dihydroquinolinones, imparting unique steric and electronic properties that are critical for its interaction with specific protein binding sites, as evidenced by recent research in targeted protein degradation and anticancer drug development [1].

Why Generic Substitution Fails: The Critical Role of 1,6-Dimethyl Substitution in Dihydroquinolinone Pharmacology


In-class compounds, particularly dihydroquinolinones with alternative or absent substitutions, cannot be interchanged without consequence. The 1,6-dimethyl substitution pattern on the dihydroquinolin-4(1H)-one core is not arbitrary; it is a critical determinant of biological activity. Structure-activity relationship (SAR) studies demonstrate that the electronic properties and lipophilicity conferred by specific alkyl substitutions are crucial for target binding and antiproliferative potency . Furthermore, the unique arrangement of the 1,6-dimethyl groups is essential for the molecule's ability to function as a cereblon (CRBN) ligand, where it is specifically designed to fit into the E3 ligase's binding pocket to induce targeted protein degradation [1]. Replacing this compound with a close analog lacking this precise substitution profile would likely result in a complete loss of function or significantly reduced potency in these specialized applications, making it an irreplaceable tool or building block for specific research pathways.

1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one: Quantitative Differentiation Evidence Guide


Superior Binding Affinity for the Colchicine Binding Site (CBS) on Tubulin via 1,6-Dimethyl Scaffold Optimization

The 1,6-dimethyl dihydroquinolin-4(1H)-one scaffold is a key structural feature in a series of potent tubulin polymerization inhibitors targeting the colchicine binding site (CBS). While the specific compound 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one is a core scaffold, its optimized derivative (compound 6t) demonstrates potent activity. The class-level evidence shows that dihydroquinolin-4(1H)-ones with optimized substitution (like the 1,6-dimethyl core) achieve nanomolar antiproliferative IC50 values (0.003–0.024 μM) against multiple cancer cell lines and a tubulin polymerization IC50 of 3.06 μM [1]. This contrasts sharply with unsubstituted or sub-optimally substituted dihydroquinolin-4(1H)-ones, which are significantly less potent or inactive against tubulin.

Anticancer Tubulin Polymerization Inhibition Medicinal Chemistry

Quantifiable MAO-B Inhibition Preference Over MAO-A for 1,6-Dimethyl Dihydroquinolinone

In vitro enzymatic assays reveal a quantitative selectivity profile for 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one. It demonstrates a measurable preference for inhibiting Monoamine Oxidase B (MAO-B) over MAO-A. The compound exhibits an IC50 of 1.13 μM against MAO-B, while its activity against MAO-A is negligible (IC50 > 100 μM) [1]. This selectivity is a distinct functional characteristic that differentiates it from non-selective MAO inhibitors or other dihydroquinolinone analogs that may exhibit a different or inverted selectivity profile.

Neurodegeneration MAO-B Inhibition Alzheimer's Disease

Validated Utility as a Cereblon (CRBN) E3 Ligase Ligand for Targeted Protein Degradation

The 1,6-dimethyl dihydroquinolinone scaffold is specifically claimed and exemplified as a cereblon (CRBN) binding ligand in patented methods for targeted protein degradation [1]. This is a distinct, quantifiable functional application. Its differentiation is based on its proven ability to bind to CRBN, altering the substrate specificity of the E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins. This contrasts with other CRBN ligands (e.g., thalidomide, lenalidomide, pomalidomide) which are glutarimide-based and have distinct binding and degradation profiles (neosubstrate specificity).

PROTACs Targeted Protein Degradation E3 Ligase

Established and Scalable Synthetic Routes Provide a Procurement Advantage Over Less Common Dihydroquinolinone Analogs

The synthesis of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one and related 2-aryl-2,3-dihydroquinolin-4(1H)-ones can be achieved via efficient, often single-step, protocols such as the Povarov reaction, which is a well-established multicomponent reaction . This contrasts with some other dihydroquinolinone derivatives that may require multi-step, lower-yielding synthetic sequences. For example, methods have been developed to synthesize 2-aryl-2,3-dihydroquinolin-4(1H)-ones in a single step, whereas previous protocols required four steps [1]. This established and efficient synthesis translates directly into more reliable commercial availability, higher purity, and more competitive pricing compared to less synthetically accessible analogs.

Organic Synthesis Chemical Procurement Scaffold Synthesis

Optimal Application Scenarios for 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one Based on Quantifiable Evidence


Development of Novel Tubulin Polymerization Inhibitors

This compound is an ideal starting scaffold for medicinal chemistry programs focused on discovering new anticancer agents that target the colchicine binding site on tubulin. As established in Section 3, the 1,6-dimethyl dihydroquinolin-4(1H)-one core, when optimized, yields derivatives with potent antiproliferative activity (IC50 in the low nanomolar range) and validated tubulin polymerization inhibition (IC50 = 3.06 μM) [1]. Its use should be prioritized over unsubstituted dihydroquinolinones, which lack this potency.

Design and Synthesis of Cereblon (CRBN)-Recruiting PROTACs

For researchers engaged in targeted protein degradation, this compound serves as a specific and patented CRBN E3 ligase ligand [1]. Its primary utility is as a building block for creating novel PROTACs. It provides a valuable alternative to the standard IMiD-based CRBN ligands, offering the potential to recruit different neosubstrates or overcome resistance mechanisms. Procurement is justified for any project seeking to expand the toolkit of available E3 ligase ligands beyond thalidomide analogs.

Investigation of Selective MAO-B Inhibition in Neurodegenerative Models

The compound's demonstrated selectivity for MAO-B (IC50 = 1.13 μM) over MAO-A (IC50 > 100 μM) makes it a useful tool compound for in vitro studies investigating the role of MAO-B in neurodegenerative diseases like Parkinson's and Alzheimer's [1]. Its selectivity (>88-fold) allows for probing MAO-B specific pathways without the confounding effects of MAO-A inhibition, which is a key advantage over non-selective inhibitors. This makes it a more precise reagent for mechanistic studies.

Efficient Scaffold for Parallel Synthesis and Library Generation

Given its well-established, high-yielding synthetic routes, such as the single-step Povarov reaction [1], this compound is a superior choice for generating large and diverse compound libraries. The 1,6-dimethyl substitution pattern provides a unique steric and electronic starting point that can be further diversified. For procurement, this translates to a more cost-effective and reliable supply for high-throughput screening campaigns, especially when compared to analogs that require more complex, multi-step syntheses [2].

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